molecular formula C22H12 B1623970 Indeno(4,3,2,1-cdef)chrysene CAS No. 203-25-8

Indeno(4,3,2,1-cdef)chrysene

Cat. No.: B1623970
CAS No.: 203-25-8
M. Wt: 276.3 g/mol
InChI Key: NUYMQZQMXDQUCC-UHFFFAOYSA-N
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Description

Indeno(4,3,2,1-cdef)chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₂H₁₂. It is composed of fused benzene rings, forming a complex structure that is significant in various scientific fields . This compound is known for its stability and unique chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indeno(4,3,2,1-cdef)chrysene typically involves the cyclization of precursor molecules under specific conditions. One common method is the palladium-catalyzed intramolecular arylation of diarylphenanthrenes, which yields the desired compound in moderate yields . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods, ensuring higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Indeno(4,3,2,1-cdef)chrysene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This process can remove certain functional groups or reduce double bonds.

    Substitution: This involves the replacement of hydrogen atoms with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents under UV light or heat.

Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce halogen atoms into the aromatic rings.

Scientific Research Applications

Indeno(4,3,2,1-cdef)chrysene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Indeno(4,3,2,1-cdef)chrysene exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It can also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

  • Indeno(7,1,2,3-cdef)chrysene
  • Benzo(a)pyrene
  • Chrysene

Comparison: Indeno(4,3,2,1-cdef)chrysene is unique due to its specific arrangement of fused benzene rings, which imparts distinct chemical and physical properties. Compared to similar compounds like Benzo(a)pyrene and Chrysene, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

hexacyclo[12.8.0.02,11.03,8.04,22.015,20]docosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-2-6-16-15(4-1)12-19-17-7-3-5-13-8-9-14-10-11-18(16)22(19)21(14)20(13)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYMQZQMXDQUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C4=C(C=C6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174184
Record name Indeno(4,3,2,1-cdef)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203-25-8
Record name Indeno(4,3,2,1-cdef)chrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indeno(4,3,2,1-cdef)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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